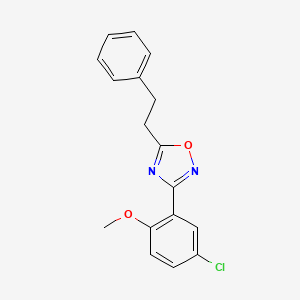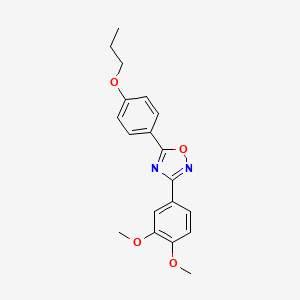![molecular formula C21H21FN2O2 B5330803 N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)
N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine, commonly known as FUB-PB22, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized by Pfizer in 2012, and it has been widely used in scientific research due to its high affinity for the CB1 and CB2 receptors.
Mecanismo De Acción
FUB-PB22 exerts its effects by binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). These signaling pathways ultimately result in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
FUB-PB22 has been shown to have a wide range of biochemical and physiological effects. It has been found to induce hypothermia, reduce locomotor activity, and alter pain perception in animal models. FUB-PB22 has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in mood regulation and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FUB-PB22 in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for the precise modulation of the endocannabinoid system. However, FUB-PB22 has some limitations, including its relatively short half-life and the potential for off-target effects. Additionally, the use of synthetic cannabinoids in lab experiments is subject to regulatory restrictions due to their potential for abuse.
Direcciones Futuras
There are several future directions for the research on FUB-PB22 and other synthetic cannabinoids. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties and reduced side effects. Another area of interest is the investigation of the role of the endocannabinoid system in various disease states, such as chronic pain, anxiety, and depression. Finally, the use of synthetic cannabinoids in clinical trials for the treatment of various diseases is an area of active research.
Métodos De Síntesis
The synthesis of FUB-PB22 involves the reaction between 4-fluoroaniline and 7-methyl-1-benzofuran-2-carboxylic acid, followed by the addition of piperidine and the introduction of a carbonyl group. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
FUB-PB22 has been used in various scientific studies to investigate the pharmacological properties of synthetic cannabinoids. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. FUB-PB22 has also been used to study the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and immune function.
Propiedades
IUPAC Name |
[3-(4-fluoroanilino)piperidin-1-yl]-(7-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-14-4-2-5-15-12-19(26-20(14)15)21(25)24-11-3-6-18(13-24)23-17-9-7-16(22)8-10-17/h2,4-5,7-10,12,18,23H,3,6,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCZCSBOWCWMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(=O)N3CCCC(C3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5330725.png)
![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5330733.png)

![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5330748.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5330754.png)
![7-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330762.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)

![1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)


![methyl 4-{[(3-methoxyphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5330818.png)
![7-acetyl-6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5330844.png)
![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)